molecular formula C20H21N5O3 B2701645 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105246-71-6

1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Cat. No. B2701645
CAS RN: 1105246-71-6
M. Wt: 379.42
InChI Key: LACSDFSRIZRGLW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea, also known as MP-3, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Urease Inhibitors and Medical Applications

Urease inhibitors, including various urea derivatives, have been studied for their potential as drugs against gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. These studies emphasize the need for new, effective urease inhibitors with fewer side effects compared to existing treatments like acetohydroxamic acid (Kosikowska & Berlicki, 2011).

Antioxidant Activity and Analytical Methods

Research on antioxidant activity and the development of analytical methods to determine such activity is crucial for understanding the biochemical properties of compounds, including those similar to the queried chemical. These methods are vital for assessing the potential health benefits and therapeutic applications of antioxidants found in various compounds (Munteanu & Apetrei, 2021).

Chemical Chaperones and Proteostasis

Compounds with urea structures have been explored for their role as chemical chaperones in maintaining proteostasis, which is crucial for preventing diseases related to protein misfolding and aggregation. These studies offer insights into the therapeutic potential of such compounds in addressing a range of pathological conditions (Kolb et al., 2015).

Drug Design Applications

Ureas play a significant role in drug design due to their unique hydrogen bonding capabilities, making them effective in interacting with biological targets and modulating the activity, selectivity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea and related compounds in the development of new therapeutic agents (Jagtap et al., 2017).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-17-5-3-16(4-6-17)23-20(27)22-11-2-14-25-19(26)8-7-18(24-25)15-9-12-21-13-10-15/h3-10,12-13H,2,11,14H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSDFSRIZRGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

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